
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a salicylamide derivative characterized by a benzylphenyl substitution at the N-position of the 5-chloro-2-hydroxybenzamide scaffold. The benzyl group in its structure may influence lipophilicity and target binding compared to other substituents, such as amino, halogen, or methoxy groups found in similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 4-benzylphenylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Modifications and Their Impact
Salicylamide derivatives vary primarily in the substituents on the N-phenyl ring, which dictate their pharmacological profiles:
Key Observations :
- Amino Substitution (A17, Compound 15): Enhances antiviral potency and selectivity. Compound 15 achieves sub-micromolar activity against human adenovirus (HAdV) with minimal cytotoxicity (CC50 = 156.8 μM) .
- Halogenation () : N-(4-Bromo-2-chlorophenyl) derivatives (MW 361.02) exhibit high predicted density (1.745 g/cm³) and acidity (pKa ~7.58), which may influence membrane permeability .
- Methoxy and Trifluoromethyl Groups : 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide (Compound 46) and trifluoromethyl-substituted analogues show potent antimicrobial activity but higher cytotoxicity .
Antiviral Activity
- HAdV Inhibition : Compounds like A17 and its analogues (e.g., Compound 15) target HAdV DNA replication or late-stage viral lifecycles, with IC50 values as low as 0.27 μM. These derivatives outperform niclosamide in selectivity (SI > 100 vs. SI < 10 for niclosamide) .
Antimicrobial and Antifungal Activity
- Sulfate-Reducing Bacteria : Salicylamides with nitro (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) or trifluoromethyl groups inhibit Desulfovibrio piger growth by 82–90% at 1.10 µmol/L, correlating with disrupted sulfate metabolism .
- Antimycobacterial Activity : N-Benzyl derivatives (e.g., Compound 8l) exhibit IC50 = 32 μmol/L against Mycobacterium tuberculosis, surpassing isoniazid .
Solubility and Toxicity
- Solubility : B17 (353 kDa) shows 10.6 mg/mL solubility in DMSO, a 6.6-fold improvement over niclosamide, highlighting the role of structural modifications in drug-like properties .
- Cytotoxicity: Trifluoromethyl and nitro groups increase antimicrobial potency but reduce cell survival rates, whereas amino substitutions improve safety profiles .
Thermal and Spectral Data
Biological Activity
N-(4-Benzylphenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a benzyl group attached to the nitrogen atom, alongside a chloro and a hydroxy group on the aromatic ring. The molecular formula is C15H14ClN1O2, with a molar mass of approximately 287.73 g/mol. The functional groups present in this compound are critical for its biological activity, influencing its reactivity and interaction with biological macromolecules.
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines, which play a crucial role in the inflammatory response. Additionally, its structural similarity to other bioactive compounds suggests potential applications in cancer therapy , particularly in targeting specific cancer cell lines. The compound's interactions with proteins and nucleic acids are essential for understanding its mechanism of action in biological systems.
Biological Activity Overview
The following table summarizes the biological activities attributed to this compound based on recent studies:
Biological Activity | Description |
---|---|
Anti-inflammatory | Inhibits pro-inflammatory cytokines, reducing inflammation. |
Anticancer | Potentially effective against various cancer cell lines; specific mechanisms under investigation. |
Interaction with macromolecules | Modulates enzyme activity through reversible binding, affecting metabolic pathways related to inflammation and cancer progression. |
Case Studies
-
Anti-inflammatory Activity :
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a dose-dependent inhibition of cytokine production. -
Anticancer Properties :
In another investigation, this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity . -
In Vivo Efficacy :
Animal models treated with this compound showed significant tumor reduction compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg) over a period of two weeks, leading to notable decreases in tumor size and weight .
Properties
CAS No. |
634186-10-0 |
---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(4-benzylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-8-11-19(23)18(13-16)20(24)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13,23H,12H2,(H,22,24) |
InChI Key |
VPDDXBWAUYTRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.